(4-Bromo-3-methylphenyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including Grignard reactions, dehydration, catalytic hydrogenation, Wittig reactions, hydrolysis, isomerization, and reduction processes . For instance, trans-4-(4'-methylphenyl)cyclohexylmethanol was synthesized with a yield of 43.4% using these methods . Another compound, methyl 4'-(6-bromohexyloxy) diphenyl-4-carboxylate, was synthesized in a two-step reaction with a total yield of 57.6% . These methods could potentially be adapted for the synthesis of "(4-Bromo-3-methylphenyl)methanol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, IR, MS, and X-ray diffraction crystallography . For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was determined, revealing its monoclinic space group and unit cell parameters . These techniques could be employed to determine the molecular structure of "(4-Bromo-3-methylphenyl)methanol" and confirm its purity and identity.
Chemical Reactions Analysis
The provided papers do not detail specific reactions involving "(4-Bromo-3-methylphenyl)methanol," but the synthesis of structurally related compounds suggests that it could participate in various organic transformations. For example, bromophenyl compounds can be used in further Grignard reactions or as intermediates in the synthesis of more complex molecules such as liquid crystal compounds or receptor agonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of "(4-Bromo-3-methylphenyl)methanol" can be inferred from related compounds. For instance, the crystal structure analysis provides information on the density and molecular conformation of similar compounds . Theoretical studies using DFT can predict IR spectra, normal mode analysis, and molecular electrostatic potential maps, which are useful for understanding the reactivity and interaction of molecules . These studies can be used as a reference to estimate the properties of "(4-Bromo-3-methylphenyl)methanol," such as its density, melting point, solubility, and reactivity.
Scientific Research Applications
Antibacterial Properties
(4-Bromo-3-methylphenyl)methanol and its derivatives have been investigated for their antibacterial properties. Compounds similar to it, isolated from the marine alga Rhodomela confervoides, have shown significant activity against various bacterial strains. The compound bis(2,3-dibromo-4,5-dihydroxybenzyl) ether demonstrated the most potent antibacterial activity with minimal inhibitory concentrations less than 70 micrograms per milliliter (Xu et al., 2003).
Chemical Synthesis
(4-Bromo-3-methylphenyl)methanol is used in the synthesis of various compounds. A study reported the unexpected formation of 4-spiro orthoesters during the bromomethoxylation reaction of a cephalosporin derivative (Balsamo et al., 1991). Another study discussed the synthesis and crystal structure of new bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, showcasing its potential in creating complex molecular structures (Dong & Huo, 2009).
Methanol Utilization
Methanol, a common solvent in chemical reactions involving (4-Bromo-3-methylphenyl)methanol, is widely studied for its impacts on various chemical processes. A study showed methanol’s effect on lipid dynamics, suggesting its influence on biological membranes (Nguyen et al., 2019). Additionally, methanol is being explored for sustainable chemical synthesis, such as in the N-methylation of amines and transfer hydrogenation of nitroarenes (Sarki et al., 2021).
Biological Conversion and Energy Applications
The compound is relevant in studies exploring the biological conversion of methanol to chemicals and fuels. Engineering methylotrophic Escherichia coli for converting methanol to metabolites is an example of its application in biotechnology (Whitaker et al., 2017). In the energy sector, its derivatives are examined in biodiesel production, demonstrating the catalytic role of similar compounds in renewable energy technologies (Lin et al., 2013).
properties
IUPAC Name |
(4-bromo-3-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSHHYYUASJVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450863 | |
Record name | (4-BROMO-3-METHYLPHENYL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methylphenyl)methanol | |
CAS RN |
149104-89-2 | |
Record name | (4-BROMO-3-METHYLPHENYL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromo-3-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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